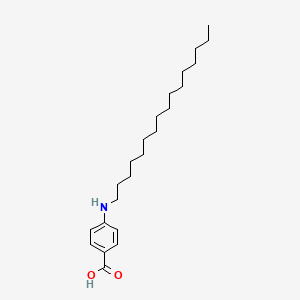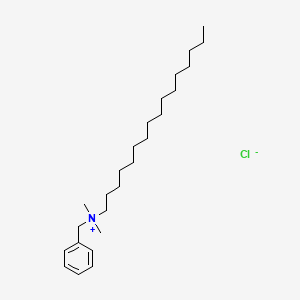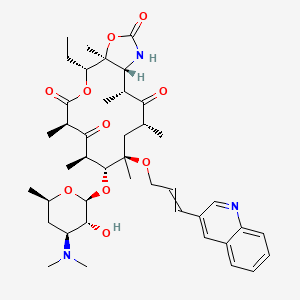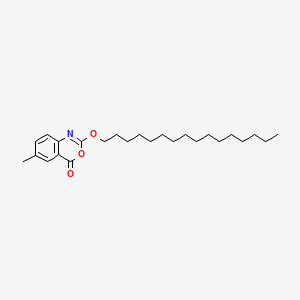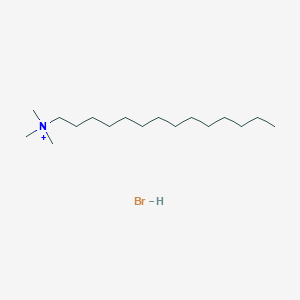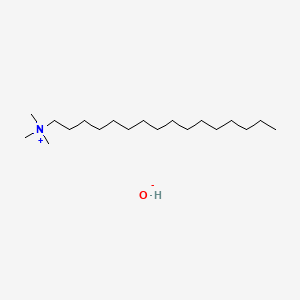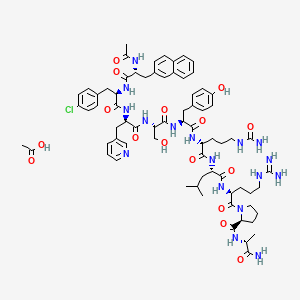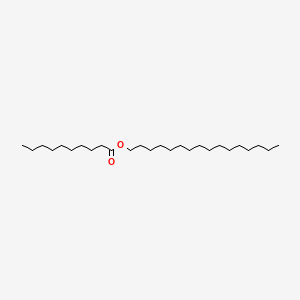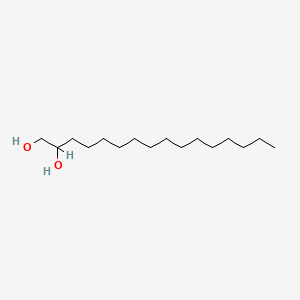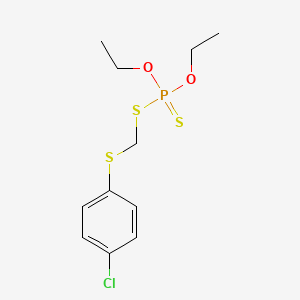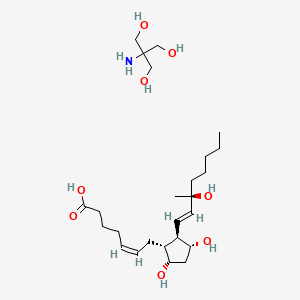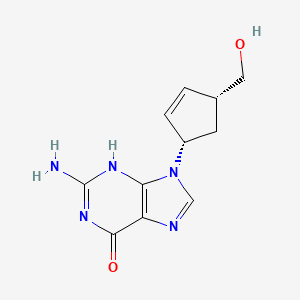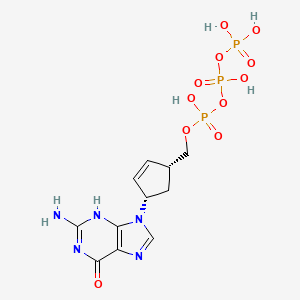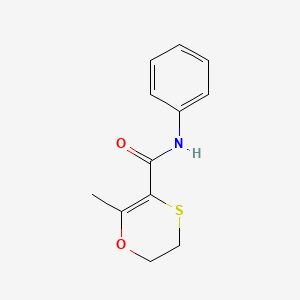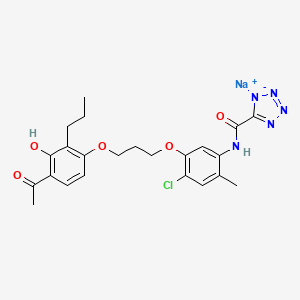
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-chloro-6-methylphenyl)-1H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CGP 35949 is an LTD4 antagonist with phospholipase inhibitory activity. It represents a new approach to the treatment of asthma.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis and Docking Studies: A study by Talupur, Satheesh, and Chandrasekhar (2021) involved synthesizing a series of compounds including those with a structure similar to the specified chemical. They conducted molecular docking studies which could suggest potential biological applications (Talupur, Satheesh, & Chandrasekhar, 2021).
- Antiallergic Activity: Ford et al. (1986) synthesized a series of compounds, including N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, demonstrating antiallergic activity. This points to potential use in allergy research or treatment (Ford et al., 1986).
Potential Applications in Material Science
- Proton Conductivity in PEMs: Wang et al. (2012) discussed the use of N-heterocyclic molecules, similar to the specified compound, in proton exchange membranes (PEMs) due to their proton conductivity. This suggests applications in energy technology and material science (Wang et al., 2012).
Applications in Drug Synthesis
- Antimicrobial Agents Synthesis: Desai, Dodiya, and Shihora (2011) synthesized compounds with structures akin to the specified chemical, exhibiting in vitro antibacterial and antifungal activities. This implies potential use in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
- Synthesis of Antitumor Agents: Jia-liang, Yi-fen, and Yafei (2009) described a synthesis process that includes the use of compounds structurally similar to the specified chemical for creating antitumor agents like dasatinib (Jia-liang, Yi-fen, & Yafei, 2009).
Biomedical Research
- Cytotoxicity Studies: Hassan, Hafez, and Osman (2014) synthesized compounds related to the specified chemical and evaluated their cytotoxicity against Ehrlich Ascites Carcinoma cells, indicating potential use in cancer research (Hassan, Hafez, & Osman, 2014).
- Antibacterial Evaluation: Pitucha et al. (2011) prepared derivatives of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide, structurally similar to the specified compound, and evaluated them as potential antimicrobial agents, useful in medical research (Pitucha et al., 2011).
Eigenschaften
CAS-Nummer |
111130-13-3 |
|---|---|
Produktname |
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-chloro-6-methylphenyl)-1H-tetrazole-5-carboxamide |
Molekularformel |
C23H25ClN5NaO5 |
Molekulargewicht |
509.9 g/mol |
IUPAC-Name |
sodium;N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carboxamide |
InChI |
InChI=1S/C23H26ClN5O5.Na/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22;/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,25,26,27,28,29,30,31,32);/q;+1/p-1 |
InChI-Schlüssel |
CJDFUZGGLMRUHB-UHFFFAOYSA-M |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Cl.[Na+] |
Kanonische SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Cl.[Na+] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
111130-13-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CGP 35949 CGP-35949 N-(3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-chloro-6-methylphenyl)-1H-tetrazole-5-carboxamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



